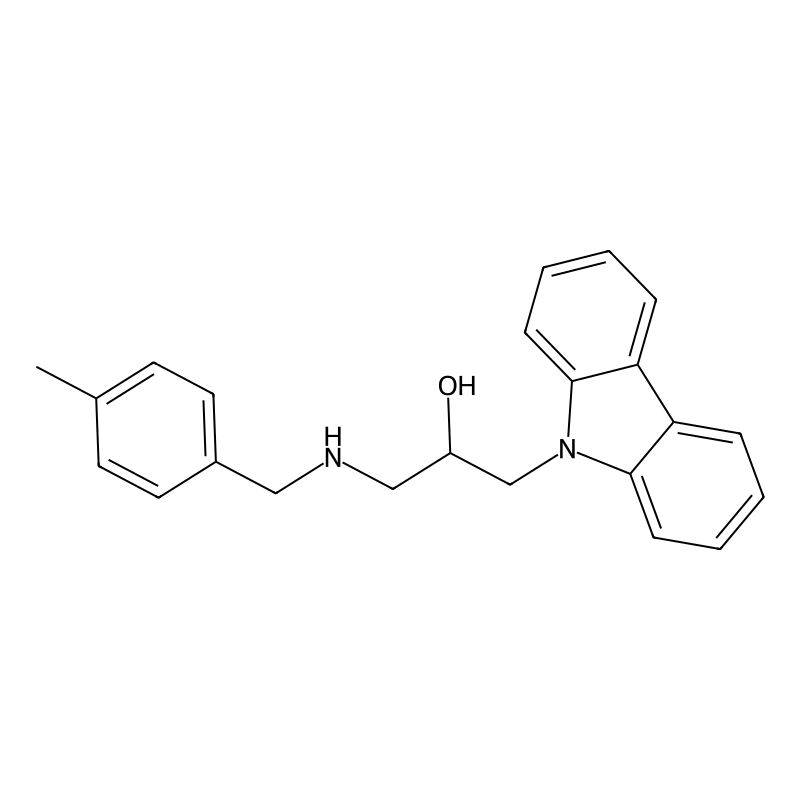Dynamin IN-1

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Dynamin IN-1 is a small molecule inhibitor specifically targeting dynamin proteins, which are large GTPases critical for membrane fission during endocytosis. Dynamin proteins, particularly dynamin 1, play a pivotal role in the scission of vesicles from the plasma membrane, facilitating the internalization of various cellular materials. The compound Dynamin IN-1 has been developed to selectively inhibit dynamin's GTPase activity, thereby affecting its function in vesicle trafficking and cellular processes such as synaptic transmission and receptor recycling.
Dynamin IN-1 acts primarily through inhibition of the GTPase activity of dynamin proteins. The mechanism involves binding to the GTPase domain of dynamin, preventing the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP). This inhibition disrupts the conformational changes required for dynamin to polymerize and form the helical collar around budding vesicles, ultimately blocking membrane scission.
The general reaction can be summarized as follows:
Where the presence of Dynamin IN-1 prevents the conversion of GTP to GDP, thus hindering the normal function of dynamin.
Dynamin IN-1 has been shown to significantly impact various biological processes by inhibiting dynamin-mediated endocytosis. Studies have demonstrated that this compound can reduce synaptic vesicle endocytosis in neuronal cells, leading to impaired neurotransmission. Additionally, it affects clathrin-mediated endocytosis by stabilizing clathrin-coated pits and preventing their maturation into vesicles.
Research indicates that treatment with Dynamin IN-1 results in altered cellular uptake mechanisms, affecting processes such as receptor internalization and nutrient absorption. The biological implications extend to potential therapeutic applications in conditions where modulation of endocytosis is beneficial.
The synthesis of Dynamin IN-1 typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, a general approach includes:
- Starting Materials: Selection of appropriate precursors based on desired functional groups.
- Reactions: Utilizing reactions such as amide coupling, alkylation, or cyclization to construct the core structure.
- Purification: Employing chromatographic techniques (e.g., high-performance liquid chromatography) to isolate and purify the final product.
- Characterization: Confirming the structure through nuclear magnetic resonance spectroscopy and mass spectrometry.
Dynamin IN-1 has several applications in research and potential therapeutic areas:
- Neuroscience Research: Used to study synaptic transmission and endocytic pathways in neurons.
- Cancer Research: Investigating its role in cancer cell proliferation and metastasis by modulating endocytic pathways.
- Drug Delivery: Exploring its potential in enhancing drug delivery systems by targeting specific cellular uptake mechanisms.
Interaction studies involving Dynamin IN-1 focus on its binding affinity and specificity towards dynamin proteins. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to characterize these interactions quantitatively. Results indicate that Dynamin IN-1 exhibits high specificity for dynamin 1 over other GTPases, underscoring its potential as a selective inhibitor.
Furthermore, studies have shown that co-treatment with Dynamin IN-1 alters the dynamics of clathrin-coated vesicle formation, providing insights into its mechanistic role in cellular trafficking.
Several compounds exhibit similar mechanisms or target dynamin or related proteins. Below is a comparison highlighting their uniqueness:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Dynasore | Inhibits dynamin's GTPase activity | Non-specific; affects multiple GTPases |
| MiTMAB | Inhibits dynamins by disrupting oligomerization | Targets multiple isoforms; broader effects |
| CCG-203971 | Inhibits clathrin-mediated endocytosis | More focused on clathrin dynamics than dynamins |
| Dynasore | Non-selective inhibition of dynamins | Affects both endocytosis and exocytosis |
Dynamin IN-1 stands out due to its selective inhibition of dynamin 1 without significant effects on other GTPases or cellular processes, making it a valuable tool for studying specific pathways involved in endocytosis.








